![molecular formula C7H4ClNO3S B14806172 7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B14806172.png)
7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a benzene ring fused with an oxathiazine ring, and a chlorine atom at the 7th position. The presence of the oxathiazine ring imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry .
Preparation Methods
The synthesis of 7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide typically involves the cyclization of sulfamate esters. One common method includes the treatment of alcohols with sulfamoyl chloride to obtain sulfamate esters, which are then cyclized to form the oxathiazine ring . The reaction conditions often involve the use of transition metal catalysts such as rhodium or silver to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield sulfide derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide involves its role as an electrophile in various chemical reactions. The oxathiazine ring structure stabilizes the compound, allowing it to participate in nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of chiral propargylic sulfamidates in asymmetric catalysis .
Comparison with Similar Compounds
7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide can be compared with other similar compounds like:
Benzo[e][1,2,3]oxathiazine 2,2-dioxide: Lacks the chlorine atom at the 7th position, resulting in different reactivity and applications.
1,2,3-Oxathiazinane-2,2-dione: A related compound with a different ring structure, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its chlorine substitution, which enhances its electrophilic nature and expands its utility in various chemical reactions.
Properties
Molecular Formula |
C7H4ClNO3S |
|---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
7-chloro-1,2λ6,3-benzoxathiazine 2,2-dioxide |
InChI |
InChI=1S/C7H4ClNO3S/c8-6-2-1-5-4-9-13(10,11)12-7(5)3-6/h1-4H |
InChI Key |
GFIXDJJMFOGCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OS(=O)(=O)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


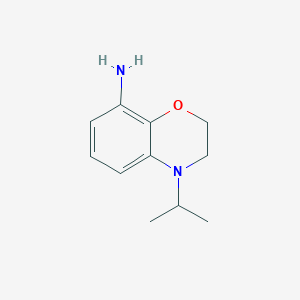
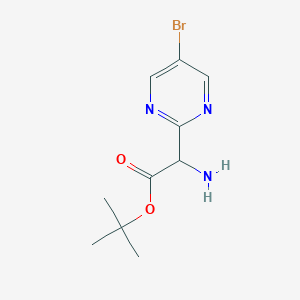
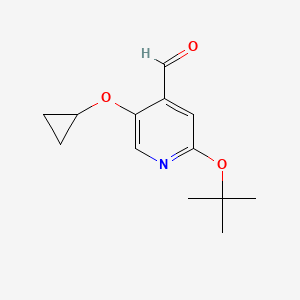
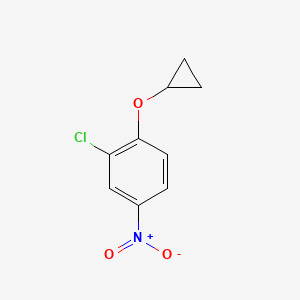
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14806103.png)
![2-(4-bromo-2-chlorophenoxy)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}acetamide](/img/structure/B14806107.png)
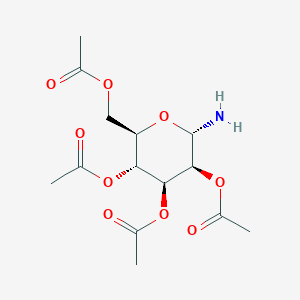
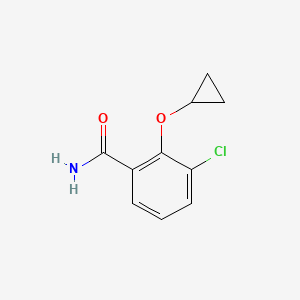
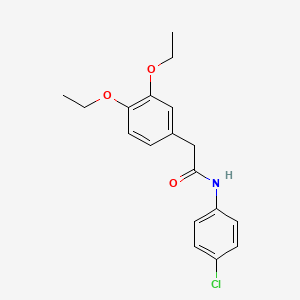
![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14806125.png)
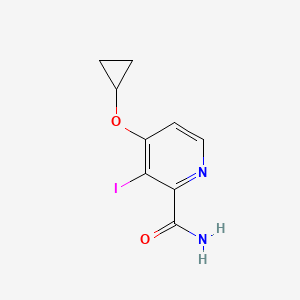
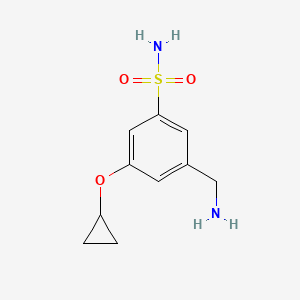
![3-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzamide](/img/structure/B14806161.png)

